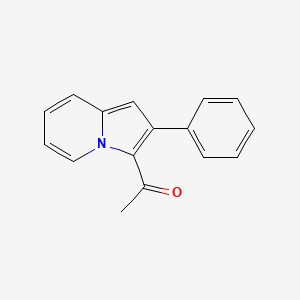

1-(2-Phenylindolizin-3-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylindolizin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-12(18)16-15(13-7-3-2-4-8-13)11-14-9-5-6-10-17(14)16/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKQFUNEFWDJOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C2N1C=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-phenylindolizin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-(2-phenylindolizin-3-yl)ethanone. This indolizine derivative is of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities associated with the indolizine scaffold. This document outlines a feasible synthetic pathway, detailed experimental protocols, and a thorough characterization profile based on established chemical principles and spectroscopic data from related compounds.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the synthesis of the 2-phenylindolizine core via the Tschitschibabin reaction. The second step is the introduction of an acetyl group at the 3-position of the indolizine ring, which can be achieved through a Vilsmeier-Haack reaction or Friedel-Crafts acylation.

Step 1: Synthesis of 2-phenylindolizine

The synthesis of the 2-phenylindolizine precursor is accomplished through the Tschitschibabin indolizine synthesis. This reaction involves the condensation of a pyridine derivative with an α-haloketone, in this case, pyridine and 2-bromoacetophenone (phenacyl bromide).

Reaction Scheme:

Pyridine + 2-Bromoacetophenone → 2-phenylindolizine

Experimental Protocol:

-

Salt Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoacetophenone (1.0 eq) in acetone. To this solution, add pyridine (1.2 eq) dropwise at room temperature.

-

Stir the mixture at room temperature for 4-6 hours. A precipitate of 1-phenacylpyridinium bromide will form.

-

Filter the precipitate, wash it with cold acetone, and dry it under vacuum.

-

Cyclization: In a separate round-bottom flask, prepare a solution of sodium bicarbonate (3.0 eq) in water.

-

Add the dried 1-phenacylpyridinium bromide to the sodium bicarbonate solution and heat the mixture to reflux for 3-4 hours.

-

Cool the reaction mixture to room temperature. The crude 2-phenylindolizine will precipitate.

-

Filter the solid, wash it with water, and dry it.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 2-phenylindolizine.

Step 2: Synthesis of this compound

The acylation of the electron-rich 2-phenylindolizine ring at the 3-position can be effectively carried out using the Vilsmeier-Haack reaction.

Reaction Scheme:

2-phenylindolizine + Vilsmeier reagent (from DMF and POCl₃) → this compound

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a two-necked round-bottom flask fitted with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (5.0 eq) to 0°C in an ice bath.

-

Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cooled DMF with constant stirring under a nitrogen atmosphere.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.

-

Acylation: Dissolve 2-phenylindolizine (1.0 eq) in DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat it to 80-90°C for 2-3 hours.

-

Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize it with a saturated sodium bicarbonate solution.

-

The crude this compound will precipitate.

-

Filter the solid, wash it thoroughly with water, and dry it.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed through various spectroscopic techniques. The following table summarizes the expected characterization data based on the analysis of closely related structures.

| Parameter | Expected Value/Observation |

| Physical State | Crystalline solid |

| Melting Point | Not available |

| Yield | Moderate to good |

| ¹H NMR | δ (ppm): ~2.5 (s, 3H, -COCH₃), ~7.0-8.5 (m, 9H, Ar-H) |

| ¹³C NMR | δ (ppm): ~30 (-COCH₃), ~110-140 (Ar-C), ~190 (C=O) |

| IR (KBr) | ν (cm⁻¹): ~1650 (C=O stretching), ~1600, 1450 (C=C stretching) |

| Mass Spec (EI) | m/z: Expected molecular ion peak corresponding to C₁₆H₁₃NO |

Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows described in this guide.

An In-depth Technical Guide on the Formation of 1-(2-phenylindolizin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-(2-phenylindolizin-3-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and materials science. The core focus of this document is the elucidation of the reaction mechanisms, supported by detailed experimental protocols and quantitative data. The two principal pathways discussed are the 1,3-dipolar cycloaddition and the Tschitschibabin indolizine synthesis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel indolizine-based compounds.

Introduction to Indolizine Synthesis

Indolizines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities and unique photophysical properties. The indolizine scaffold is a key structural motif in various natural products and pharmacologically active molecules. Consequently, the development of efficient synthetic methodologies for substituted indolizines, such as this compound, is of paramount importance in the field of drug discovery and materials science. This guide will explore the mechanistic underpinnings of the most common synthetic strategies employed for the preparation of this target molecule.

Primary Synthetic Pathways

The formation of this compound is predominantly achieved through two well-established synthetic strategies: the 1,3-dipolar cycloaddition of pyridinium ylides and the Tschitschibabin indolizine synthesis.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful and versatile method for the construction of five-membered heterocyclic rings. In the context of indolizine synthesis, this reaction involves the [3+2] cycloaddition of a pyridinium ylide (the 1,3-dipole) with a suitable dipolarophile. For the synthesis of this compound, a chalcone derivative is commonly employed as the dipolarophile.

The reaction proceeds through the in-situ generation of a pyridinium ylide from the corresponding pyridinium salt in the presence of a base. This ylide then undergoes a cycloaddition reaction with the α,β-unsaturated ketone of the chalcone. The resulting cycloadduct, a tetrahydropyrrolo[1,2-a]pyridine derivative, subsequently undergoes an oxidative aromatization to yield the stable indolizine product.

Quantitative Data:

| Product | Synthetic Route | Dipolarophile | Oxidant/Promoter | Yield | Reference |

| 3-Acetyl-2-phenyl-indolizine | 1,3-Dipolar Cycloaddition | Chalcone | CrO3/Et3N | 37% | [1] |

Experimental Protocol:

To a solution of the appropriate pyridinium salt (1.0 eq) and chalcone (1.1 eq) in a suitable solvent (e.g., 1,4-dioxane), a base such as triethylamine (Et3N, 1.5 eq) is added. The reaction mixture is stirred at room temperature for 30 minutes to facilitate the formation of the pyridinium ylide. Subsequently, an oxidizing agent, such as chromium trioxide (CrO3, 1.2 eq), is added portion-wise, and the reaction is stirred for an additional 24 hours at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Logical Relationship of the 1,3-Dipolar Cycloaddition Pathway:

Caption: Logical workflow for the 1,3-dipolar cycloaddition synthesis.

Reaction Mechanism of 1,3-Dipolar Cycloaddition:

Caption: Stepwise mechanism of 1,3-dipolar cycloaddition.

Tschitschibabin Indolizine Synthesis

The Tschitschibabin (or Chichibabin) indolizine synthesis is another classical and effective method for preparing the indolizine core. This reaction typically involves the base-catalyzed intramolecular cyclization of a quaternary pyridinium salt bearing an active methylene group at the 1-position and a methyl or methylene group at the 2-position of the pyridine ring.

For the synthesis of this compound, a suitably substituted pyridinium salt is required. The reaction proceeds via the formation of a pyridinium ylide, which then undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the final indolizine product.

While no specific quantitative data for the synthesis of this compound via this route was found in the initial literature screen, the general applicability of this reaction makes it a viable alternative to the 1,3-dipolar cycloaddition.

Experimental Protocol (Hypothetical):

A solution of 1-(2-oxo-2-phenylethyl)-2-(acetylmethyl)pyridinium bromide (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF) is treated with a base, for instance, sodium carbonate (Na2CO3, 2.0 eq) or potassium carbonate (K2CO3, 2.0 eq). The reaction mixture is heated to reflux for several hours, and the progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Reaction Mechanism of Tschitschibabin Synthesis:

References

photophysical properties of 2-phenylindolizine derivatives

An In-depth Technical Guide on the Photophysical Properties of 2-Phenylindolizine Derivatives

Introduction

Indolizine and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest due to their versatile applications in materials science and pharmacology. Among these, 2-phenylindolizine derivatives are particularly noteworthy for their distinct photophysical properties, including strong fluorescence, which makes them promising candidates for use as fluorescent probes, bioimaging agents, and active materials in organic light-emitting devices (OLEDs).[1][2] This technical guide provides a comprehensive overview of the core photophysical characteristics of 2-phenylindolizine derivatives, detailed experimental protocols for their characterization, and a summary of key quantitative data.

Core Photophysical Properties

The photophysical behavior of 2-phenylindolizine derivatives is governed by their electronic structure, which typically involves π→π* electronic transitions. These properties are sensitive to the molecular structure, substitution patterns, and the surrounding solvent environment.

Absorption and Emission Spectra

2-phenylindolizine derivatives generally exhibit strong absorption in the ultraviolet (UV) to near-visible region of the electromagnetic spectrum. The absorption maxima (λ_abs) for many of these compounds are found between 360 nm and 420 nm.[2][3] Following excitation, these molecules relax to the ground state via fluorescence, typically emitting light in the blue to green region of the visible spectrum.[4] Emission maxima (λ_em) are often observed in the range of 440 nm to 530 nm.[1][4] For instance, certain pyrido[2,3-b]indolizines show emission peaks between 505 nm and 528 nm.[4]

Stokes Shift

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a critical parameter for fluorescent molecules, particularly in imaging applications where it is desirable to separate the excitation and emission signals effectively. 2-phenylindolizine derivatives exhibit significant Stokes shifts. For example, a Stokes shift as large as 4950 cm⁻¹ has been recorded for some derivatives, indicating a substantial structural rearrangement in the excited state.[4]

Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Many indolizine-based scaffolds have been developed as well-defined fluorophores with high fluorescence quantum yields.[2] The quantum yields can vary significantly depending on the specific chemical structure and the solvent used, with some derivatives exhibiting values as high as 0.92.[5]

Data Summary of Photophysical Properties

The following table summarizes key photophysical data for various 2-phenylindolizine and related indolizine derivatives as reported in the literature.

| Derivative Class | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Solvent | Reference |

| 1,2-Diphenylindolizines | Not specified | ~450 | Not specified | Solution & Thin Film | [1] |

| Pyrido[2,3-b]indolizines | 403–420 | 505–528 | High | Toluene | [4] |

| General Indolizines | 403–420 | Not specified | Not specified | Toluene | [2] |

| 2-Oxo-pyrano[3,2-b]indolizines | Not specified | Not specified | Up to 0.92 | Dichloromethane (DCM) | [5] |

| N,N-disubstituted 2-(Indolizin-3-yl)acetamides | 374.5–386.0 | 442–448.6 | Not specified | Not specified | [6] |

Key Photophysical Processes and Workflows

To understand the photophysical properties, it is essential to visualize the underlying electronic transitions and the experimental procedures used for their measurement.

Caption: A Jablonski diagram illustrating the electronic transitions involved in fluorescence.

References

- 1. Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Microwave-Assisted Synthesis of Fluorescent Pyrido[2,3-b]indolizines from Alkylpyridinium Salts and Enaminones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iris.cnr.it [iris.cnr.it]

The Rising Therapeutic Potential of Substituted Indolizines: A Technical Guide for Drug Discovery Professionals

Introduction

The indolizine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] Structurally isomeric with indole, the indolizine nucleus offers a unique platform for the development of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the biological activities of substituted indolizine compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways to facilitate a comprehensive understanding of this promising class of compounds.

Anticancer Activity of Substituted Indolizines

A significant body of research has highlighted the potential of substituted indolizines as potent anticancer agents.[3][4][5] These compounds have demonstrated efficacy against a range of cancer cell lines, operating through various mechanisms of action.

Inhibition of Tubulin Polymerization

Several indolizine derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division.[3] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

EGFR Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a key signaling protein often implicated in tumor growth and progression. Certain substituted indolizines have shown significant inhibitory activity against EGFR kinase, making them attractive candidates for targeted cancer therapy.[6]

Signaling Pathway

The EGFR signaling pathway is a complex cascade that regulates cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling through pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT cascades. Inhibition of EGFR by substituted indolizines can block these pro-survival signals.

EGFR Signaling Pathway and Inhibition by Substituted Indolizines.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted indolizine compounds.

| Compound ID | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| 5c | HOP-62 (Non-small cell lung) | 34% growth inhibition at 10 µM | [3] |

| 7g | HOP-62 (Non-small cell lung) | 15% growth inhibition at 10 µM | [3] |

| 5c | SNB-75 (Glioblastoma) | 15% growth inhibition at 10 µM | [3] |

| 7c | SNB-75 (Glioblastoma) | 14% growth inhibition at 10 µM | [3] |

| 4f | Colorectal Cancer Cell Lines | Active at non-cytotoxic concentrations | [4] |

| cis-4g | DU-145 (Prostate) | 36.93 ± 2.58 | [7] |

| cis-9 | MDA-MB-231 (Breast) | 1.51 ± 0.20 | [7] |

| 5j | Hep-G2 (Hepatocellular carcinoma) | 0.20 µg/mL | [6] |

| 9d | Farnesyltransferase | 1.07 ± 0.34 | [8] |

Antimicrobial Activity of Substituted Indolizines

Substituted indolizines have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[9][10]

Antibacterial Activity

Several studies have reported the synthesis and evaluation of indolizine derivatives against both Gram-positive and Gram-negative bacteria.[1][10] The mechanism of action for the antimicrobial effects of these compounds is an active area of investigation.

Antifungal Activity

In addition to their antibacterial properties, certain indolizine derivatives have shown efficacy against fungal strains. This dual activity makes them particularly interesting for further development.

Quantitative Data for Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected substituted indolizine compounds.

| Compound ID | Microorganism | Activity (MIC in µg/mL) | Reference |

| 5b | Fungi | 8-32 | |

| 5g | Bacteria | 16-256 | |

| 2b, 2e, 2f | Gram-positive and Gram-negative bacteria | 75% to 86.8% activity | [1] |

| XXI | S. aureus | 25 (bacteriostatic) | [11] |

| XIII | Fungi | - | [11] |

Anti-inflammatory Activity of Substituted Indolizines

The anti-inflammatory potential of indolizine derivatives has also been explored, with several compounds showing significant activity in preclinical models of inflammation.[12][13] These compounds have been shown to modulate key inflammatory mediators.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the synthesis and biological evaluation of substituted indolizine compounds.

Synthesis of Substituted Indolizines via 1,3-Dipolar Cycloaddition

A common and versatile method for the synthesis of the indolizine core is the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes or alkynes.[3][14]

General Procedure:

-

Formation of the Pyridinium Ylide: A substituted pyridine is reacted with an appropriate alkylating agent (e.g., an α-halo ketone) to form a pyridinium salt. Treatment of the pyridinium salt with a base (e.g., triethylamine) in situ generates the pyridinium ylide.

-

Cycloaddition Reaction: The generated pyridinium ylide is then reacted with a dipolarophile, such as an activated alkyne (e.g., dimethyl acetylenedicarboxylate - DMAD) or alkene.

-

Aromatization: The initial cycloadduct often undergoes spontaneous aromatization, sometimes requiring an oxidizing agent, to yield the final substituted indolizine.

General Workflow for Indolizine Synthesis via 1,3-Dipolar Cycloaddition.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the substituted indolizine compounds for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well.

-

Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The intensity of the color is proportional to the number of viable cells.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Serial Dilutions: A series of twofold dilutions of the substituted indolizine compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Observation: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is determined as the lowest concentration of the compound in which no visible growth is observed.

Tubulin Polymerization Inhibition Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

Protocol:

-

Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a fluorescence reporter is prepared.

-

Compound Addition: The substituted indolizine compound is added to the reaction mixture.

-

Polymerization Initiation: Polymerization is initiated by raising the temperature to 37°C.

-

Fluorescence Monitoring: The increase in fluorescence, which occurs as the reporter incorporates into the polymerizing microtubules, is monitored over time using a fluorescence plate reader. Inhibitors of tubulin polymerization will reduce the rate and extent of the fluorescence increase.[1]

Conclusion and Future Directions

Substituted indolizines represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated anticancer, antimicrobial, and anti-inflammatory properties warrant further investigation and development. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance their potency and selectivity. Elucidating the detailed mechanisms of action for their various biological effects will also be crucial for their advancement as potential therapeutic agents. The synthetic accessibility of the indolizine core, coupled with its diverse biological profile, positions it as a valuable scaffold in the ongoing search for novel and effective drugs.

References

- 1. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Determination of minimum inhibitory concentration (MIC) [bio-protocol.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 12. researchgate.net [researchgate.net]

- 13. 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 3-Acylindolizines

This guide provides an in-depth review of contemporary synthetic methodologies for 3-acylindolizines, a core heterocyclic structure in medicinal chemistry and materials science. The indolizine scaffold, an aromatic 10π-electron system, is a key component in various biologically active compounds and functional organic materials.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of key synthetic strategies, complete with experimental protocols and comparative data.

1,3-Dipolar Cycloaddition Reactions

One of the most powerful and versatile methods for constructing the indolizine ring system is the [3+2] cycloaddition reaction between a pyridinium ylide (the 1,3-dipole) and a suitable dipolarophile, typically an electron-deficient alkene or alkyne.[3][4] This approach offers high regioselectivity and allows for the introduction of a wide variety of substituents.

The general mechanism involves the in-situ generation of a pyridinium ylide from a corresponding pyridinium salt using a base. This ylide then reacts with a dipolarophile in a concerted or stepwise fashion to form a five-membered ring, which subsequently aromatizes to the indolizine core.

Caption: General workflow for 3-acylindolizine synthesis via 1,3-dipolar cycloaddition.

Key Example: One-Pot Synthesis using Maleic Anhydride

A notable example is the one-pot reaction of pyridinium ylides with maleic anhydride in the presence of a mild oxidant.[3][5] This reaction proceeds through a tandem sequence involving 1,3-dipolar cycloaddition, anhydride hydrolysis, oxidative bisdecarboxylation, and dehydrogenative aromatization to regioselectively yield 3-acylindolizines.[3][5]

Table 1: Synthesis of 3-Acylindolizines (5a-f) via 1,3-Dipolar Cycloaddition

| Entry | Pyridinium Salt Substituent (R) | Product | Yield (%) |

| 1 | H | 5a | 82 |

| 2 | 4-Me | 5b | 85 |

| 3 | 4-Cl | 5c | 88 |

| 4 | 4-Br | 5d | 90 |

| 5 | 4-NO2 | 5e | 75 |

| 6 | 3-Me | 5f | 78 |

| Data sourced from Liu et al. (2010), as cited in related reviews.[3] |

Detailed Experimental Protocol

General Procedure for the Synthesis of 3-Acylindolizines (5a-f): [3][5] A mixture of the N-phenacylpyridinium salt (1.0 mmol), maleic anhydride (1.2 mmol), and triethylamine (1.5 mmol) in anhydrous acetonitrile (20 mL) is stirred at room temperature for 30 minutes. To this solution, tetrakispyridinecobalt(II) dichromate (TPCD) (1.0 mmol) is added, and the mixture is refluxed for 4-6 hours until the starting materials are consumed (monitored by TLC). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure 3-acylindolizine product.

Modified Tchichibabin Reaction

The classical Tchichibabin (or Chichibabin) reaction involves the cyclization of N-phenacylpyridinium halides, typically formed by reacting 2-alkylpyridines with α-halo ketones.[6] While a foundational method, modern variations have been developed to improve yields and expand the substrate scope for producing 3-acylindolizines.

One such advancement is the intermolecular cyclization of picolinium salts using a dimethylformamide-dimethylsulfate adduct (DMF·Me2SO4) as a key reagent. This method is notable for its mild reaction conditions, short reaction times, and tolerance of a wide array of functional groups.[7]

Caption: Logical workflow for the synthesis of 3-acylindolizines via a modified Tchichibabin reaction.

Key Example: Synthesis using DMF·Me2SO4

This approach allows for the efficient synthesis of various 3-acylated indolizines in good to excellent yields.[7] The reaction is compatible with functional groups such as nitro, cyano, ester, methoxy, and halogens on either the pyridine ring or the acyl substituent.[6]

Table 2: Synthesis of 3-Acylindolizines using DMF·Me2SO4

| Entry | Pyridine Substituent | Acyl Substituent (Ar) | Yield (%) |

| 1 | H | Phenyl | 85 |

| 2 | 5-NO2 | Phenyl | 78 |

| 3 | 5-CN | Phenyl | 82 |

| 4 | H | 4-Chlorophenyl | 92 |

| 5 | H | 4-Methoxyphenyl | 88 |

| 6 | 5-Br | 4-Nitrophenyl | 75 |

| Data represents typical yields for this methodology as described in the literature.[6][7] |

Detailed Experimental Protocol

General Procedure for the Synthesis of 3-Acylindolizines: [7] To a solution of the appropriate picolinium salt (1.0 mmol) in anhydrous DMF (10 mL), the methylsulfate salt of the adduct formed from DMF–Me2SO4 (1.2 mmol) is added. The reaction mixture is stirred at 80 °C for 1-2 hours. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured into ice-cold water (50 mL). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then recrystallized from ethanol or purified by column chromatography to yield the pure 3-acylindolizine.

Transition-Metal-Free Cascade Reactions

Recent advancements have focused on developing more environmentally benign and atom-economical synthetic routes. Transition-metal-free cascade (or domino) reactions have emerged as a powerful strategy for the rapid construction of complex molecules like indolizines from simple starting materials.[8]

A notable example is the domino Michael/S N 2/aromatization annulation of 2-pyridylacetates with bromonitroolefins.[8][9] This method provides functionalized indolizines in moderate to excellent yields without the need for a metal catalyst, which is advantageous for synthesizing biologically active molecules where metal contamination is a concern.[8]

Caption: Logical pathway for the metal-free cascade synthesis of functionalized indolizines.

Key Example: Annulation of 2-Pyridylacetates and Bromonitroolefins

This strategy is compatible with a wide range of substituents on both the pyridine ring and the nitroolefin, allowing for the synthesis of a diverse library of indolizine derivatives.[9] The reaction demonstrates high functional group tolerance and scalability.[8]

Table 3: Substrate Scope for Metal-Free Cascade Synthesis of Indolizines

| Entry | 2-Pyridylacetate (R1) | Bromonitroolefin (Ar) | Yield (%) |

| 1 | Methyl | Phenyl | 95 |

| 2 | Methyl | 4-Fluorophenyl | 99 |

| 3 | Methyl | 2-Chlorophenyl | 85 |

| 4 | Methyl | 2-Naphthyl | 91 |

| 5 | Ethyl | Phenyl | 96 |

| 6 | Butyl | Phenyl | 94 |

| Data sourced from a study by Li et al. (2023).[8][9] |

Detailed Experimental Protocol

General Procedure for the Synthesis of Functionalized Indolizines: [8] In a sealed tube, the 2-pyridylacetate derivative (0.15 mmol), the bromonitroolefin (0.1 mmol), and sodium carbonate (Na2CO3, 1.5 equiv) are combined in tetrahydrofuran (THF, 1.0 mL). The tube is sealed, and the reaction mixture is stirred at 80 °C for 24 hours. After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with brine (2 x 10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired functionalized indolizine.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective synthesis of 3-acylindolizines and benzo- analogues via 1,3-dipolar cycloadditions of N-ylides with maleic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. researchgate.net [researchgate.net]

- 8. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Chemical Reactivity of the Indolizine Core: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a fused bicyclic heteroaromatic system containing a bridgehead nitrogen atom, is a privileged structure in medicinal chemistry and materials science. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole-like ring and an electron-deficient pyridine-like ring, govern its chemical reactivity and make it an attractive target for the synthesis of diverse functional molecules. This guide provides a comprehensive overview of the chemical reactivity of the indolizine core, presenting quantitative data, detailed experimental protocols for key transformations, and visualizations of relevant biological signaling pathways.

General Reactivity

Indolizine is an aromatic, 10-π electron system that is isoelectronic with naphthalene. The highest electron density is found in the five-membered ring, particularly at the C-3 and C-1 positions, making these sites highly susceptible to electrophilic attack. Conversely, the six-membered ring is electron-deficient and generally resistant to electrophilic substitution but can undergo nucleophilic attack under certain conditions, especially when appropriately activated.

Electrophilic Substitution Reactions

Electrophilic substitution is the most characteristic reaction of the indolizine nucleus. The reaction typically occurs at the C-3 position, and if this position is occupied, substitution may occur at the C-1 position.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, and it proceeds readily with indolizines at the C-3 position.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenylindolizine

To a solution of 2-phenylindolizine (1.0 g, 5.18 mmol) in dry N,N-dimethylformamide (DMF, 10 mL), phosphorus oxychloride (POCl₃, 0.72 mL, 7.77 mmol) is added dropwise at 0 °C under a nitrogen atmosphere. The reaction mixture is then stirred at room temperature for 2 hours. After completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to afford 3-formyl-2-phenylindolizine. The crude product can be further purified by recrystallization from ethanol.

Table 1: Electrophilic Substitution Reactions of Indolizines

| Electrophile/Reagent | Position of Substitution | Substrate | Product | Yield (%) | Reference |

| POCl₃, DMF | C-3 | 2-Phenylindolizine | 3-Formyl-2-phenylindolizine | ~90% | [1][2] |

| Acetic Anhydride | C-3 | 2-Methylindolizine | 3-Acetyl-2-methylindolizine | High | |

| N-Bromosuccinimide | C-3 | 2-Phenylindolizine | 3-Bromo-2-phenylindolizine | Good | |

| PhN₂⁺BF₄⁻ | C-3 | 2-Methylindolizine | 2-Methyl-3-phenylazoindolizine | ~85% |

Nucleophilic Substitution Reactions

Nucleophilic substitution on the indolizine ring is less common and typically requires the presence of a good leaving group on the six-membered ring. The C-5 position is the most common site for such reactions.

Substitution of 5-Chloroindolizines

5-Chloroindolizine derivatives can be prepared and subsequently reacted with various nucleophiles to introduce functionality at the C-5 position.[3]

Experimental Protocol: Synthesis of 5-Aminoindolizines from 5-Chloroindolizines [3]

A mixture of the 2-aryl-5-chloro-6-cyano-7-methylindolizine (1 mmol) and an excess of the desired amine (e.g., morpholine, piperidine, or benzylamine) is stirred at room temperature. For less reactive amines like benzylamine, the mixture may require heating. The progress of the reaction is monitored by TLC. Upon completion, the excess amine is removed under reduced pressure. The residue is then triturated with a suitable solvent (e.g., diethyl ether or hexane) to induce precipitation. The solid product is collected by filtration, washed with the same solvent, and dried to yield the corresponding 5-aminoindolizine derivative. Purification can be achieved by column chromatography on silica gel if necessary.[3]

Table 2: Nucleophilic Substitution Reactions of 5-Chloroindolizines [3]

| Nucleophile | Substrate | Product | Yield (%) |

| Sodium Methoxide | 2-Aryl-5-chloro-6-cyano-7-methylindolizine | 2-Aryl-5-methoxy-6-cyano-7-methylindolizine | Good |

| Morpholine | 2-Aryl-5-chloro-6-cyano-7-methylindolizine | 2-Aryl-5-morpholino-6-cyano-7-methylindolizine | Excellent |

| Piperidine | 2-Aryl-5-chloro-6-cyano-7-methylindolizine | 2-Aryl-5-piperidino-6-cyano-7-methylindolizine | Excellent |

| Benzylamine | 2-Aryl-5-chloro-6-cyano-7-methylindolizine | 2-Aryl-5-(benzylamino)-6-cyano-7-methylindolizine | Good |

Cycloaddition Reactions

The indolizine core can participate in various cycloaddition reactions, acting as either a diene or a more extended π-system. These reactions provide powerful methods for the construction of complex fused heterocyclic systems.

[8+2] Cycloaddition Reactions

Indolizines are known to undergo [8+2] cycloaddition reactions with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), to form cycl[3.2.2]azines.[4]

Experimental Protocol: [8+2] Cycloaddition of 2-Methylindolizine with DMAD [4]

A solution of 2-methylindolizine (1 mmol) and dimethyl acetylenedicarboxylate (DMAD, 1.2 mmol) in a high-boiling solvent such as toluene or xylene is heated at reflux in the presence of a palladium on carbon (Pd/C) catalyst (10 mol%). The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding cycl[3.2.2]azine derivative.[4]

1,3-Dipolar Cycloaddition Reactions

The most widely used method for the synthesis of the indolizine ring itself is the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes or alkynes.[5][6][7][8]

Experimental Protocol: Synthesis of Indolizines via 1,3-Dipolar Cycloaddition [7]

To a solution of the appropriate pyridinium salt (1 mmol) and an electron-deficient alkyne, such as ethyl propiolate (1.2 mmol), in a suitable solvent like acetonitrile or DMF, a base (e.g., triethylamine or potassium carbonate, 2-3 equivalents) is added. The pyridinium ylide is generated in situ and undergoes a 1,3-dipolar cycloaddition with the alkyne. The reaction mixture is typically stirred at room temperature or heated, depending on the reactivity of the substrates. After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to give the desired indolizine derivative.[7]

Table 3: Cycloaddition Reactions of Indolizines and their Synthesis

| Reaction Type | Indolizine Reactant/Precursor | Dipolarophile/Dienophile | Product | Yield (%) | Reference |

| [8+2] Cycloaddition | 2-Phenylindolizine | DMAD | Dimethyl 4-phenylcycl[3.2.2]azine-1,2-dicarboxylate | 70-80% | [4] |

| [8+2] Cycloaddition | Indolizine | Benzyne | Benzo[a]cycl[3.2.2]azine | 93% | [4] |

| 1,3-Dipolar Cycloaddition | Pyridinium ylide | Ethyl propiolate | Ethyl indolizine-1-carboxylate | Good | [5][7] |

| 1,3-Dipolar Cycloaddition | 3-Bromopyridinium ylide | Ethyl propiolate | Ethyl 6-bromoindolizine-1-carboxylate & Ethyl 8-bromoindolizine-1-carboxylate | Mixture | [9] |

Biological Significance and Signaling Pathways

Indolizine derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Two prominent mechanisms of action for anticancer indolizine derivatives involve the inhibition of tubulin polymerization and the modulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Inhibition of Tubulin Polymerization

Certain indolizine derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells. These compounds often bind to the colchicine-binding site on β-tubulin.

Caption: Indolizine derivatives can inhibit tubulin polymerization by binding to the colchicine site.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers. Some indolizine derivatives act as EGFR inhibitors, blocking the downstream signaling cascade.

Caption: Indolizine derivatives can inhibit the EGFR signaling pathway by blocking its kinase activity.

Conclusion

The indolizine core possesses a rich and varied chemical reactivity, making it a versatile scaffold for the development of novel compounds with significant potential in medicinal chemistry and materials science. A thorough understanding of its reactivity patterns, encompassing electrophilic and nucleophilic substitutions, as well as cycloaddition reactions, is crucial for the rational design and synthesis of new indolizine-based molecules. The ability of certain derivatives to interact with key biological targets such as tubulin and EGFR highlights the importance of this heterocyclic system in the ongoing quest for new therapeutic agents.

References

- 1. aml.iaamonline.org [aml.iaamonline.org]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structural Analogs of 1-(2-phenylindolizin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of structural analogs of 1-(2-phenylindolizin-3-yl)ethanone. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as potent and selective inhibitors of various biological targets, notably the CREB-binding protein (CBP) bromodomain, a key player in epigenetic regulation and a promising target in oncology.

Core Structure and Therapeutic Potential

The this compound scaffold is a privileged structure in drug discovery. The indolizine core, a fused bicyclic aromatic system containing a nitrogen atom at the bridgehead, provides a rigid framework for the presentation of various substituents. The 2-phenyl and 3-ethanone moieties are critical for interaction with specific biological targets and can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.

Recent research has highlighted the potential of these analogs as inhibitors of the CBP bromodomain, which is implicated in the progression of castration-resistant prostate cancer. By targeting this epigenetic reader domain, these compounds can modulate gene expression programs that drive cancer cell proliferation and survival.

Synthesis of this compound Analogs

The synthesis of the this compound core and its analogs is typically achieved through a multi-step sequence. A common and effective method involves the Tschitschibabin reaction for the formation of the indolizine ring system.

General Experimental Protocol for Synthesis

Step 1: Synthesis of 2-Phenylindolizine

A mixture of 2-picoline (1.0 eq.), 2-bromoacetophenone (1.1 eq.), and sodium bicarbonate (2.0 eq.) in acetone is refluxed for 4-6 hours. After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the 2-phenylindolizine intermediate.

Step 2: Acylation of 2-Phenylindolizine

To a solution of 2-phenylindolizine (1.0 eq.) in anhydrous dichloromethane at 0°C is added acetyl chloride (1.2 eq.) and triethylamine (1.5 eq.). The reaction mixture is stirred at room temperature for 2-3 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (petroleum ether/ethyl acetate) to yield this compound.

Step 3: Further Derivatization

Structural analogs can be synthesized by utilizing appropriately substituted 2-picolines or 2-bromoacetophenones in Step 1, or by further chemical modification of the this compound core.

Biological Evaluation of 1-(indolizin-3-yl)ethan-1-one Analogs as CBP Bromodomain Inhibitors

The biological activity of the synthesized analogs is primarily assessed through in vitro assays to determine their inhibitory potency against the target protein and their effects on cancer cell lines.

In Vitro CBP Bromodomain Inhibition Assay (TR-FRET)

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust method for quantifying the binding of inhibitors to the CBP bromodomain.

Principle: The assay measures the disruption of the interaction between a biotinylated histone H4 peptide (acetylated at lysine 8) and a GST-tagged CBP bromodomain protein. The CBP bromodomain is labeled with a Europium (Eu3+) chelate (donor), and the histone peptide is detected by a Streptavidin-Allophycocyanin (APC) conjugate (acceptor). When the CBP bromodomain and the histone peptide interact, the Eu3+ donor and the APC acceptor are brought into close proximity, resulting in a high FRET signal. Inhibitors that bind to the CBP bromodomain will disrupt this interaction, leading to a decrease in the FRET signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 1x TR-FRET assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5).

-

Dilute the GST-CBP bromodomain-Eu3+ conjugate and the Streptavidin-APC conjugate in the assay buffer to the desired concentrations.

-

Prepare a stock solution of the biotinylated H4K8ac peptide in the assay buffer.

-

Prepare serial dilutions of the test compounds in DMSO, followed by a final dilution in the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells.

-

Add 5 µL of the GST-CBP bromodomain-Eu3+ conjugate to all wells.

-

Add 10 µL of a pre-mixed solution of the biotinylated H4K8ac peptide and Streptavidin-APC to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET enabled plate reader, with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Eu3+) and 665 nm (APC).

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Proliferation Assay (MTT Assay)

The effect of the compounds on the viability of prostate cancer cell lines (e.g., LNCaP, 22Rv1) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified by measuring its absorbance.

Protocol:

-

Seed prostate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Quantitative Data and Structure-Activity Relationship (SAR)

The following tables summarize the in vitro activity of a series of 1-(indolizin-3-yl)ethan-1-one analogs as CBP bromodomain inhibitors.

| Compound | R1 | R2 | CBP IC50 (nM) | LNCaP IC50 (µM) | 22Rv1 IC50 (µM) |

| 1a | H | H | 150 | 5.2 | 7.8 |

| 1b | 4-F | H | 85 | 2.1 | 3.5 |

| 1c | H | 5-Cl | 60 | 1.5 | 2.3 |

| 1d | 4-F | 5-Cl | 25 | 0.8 | 1.1 |

| 1e | 4-OMe | H | 210 | 8.9 | 10.2 |

| 1f | H | 6-Me | 120 | 4.5 | 6.1 |

Structure-Activity Relationship Summary:

-

Substitution on the 2-phenyl ring (R1): Electron-withdrawing groups, such as fluorine at the 4-position, generally lead to increased potency. In contrast, electron-donating groups like methoxy at the 4-position result in decreased activity.

-

Substitution on the indolizine core (R2): Halogen substitution, particularly chlorine at the 5-position, significantly enhances both CBP inhibitory activity and cellular potency.

-

Combined Substitutions: The combination of a 4-fluoro substituent on the phenyl ring and a 5-chloro substituent on the indolizine core (Compound 1d ) results in the most potent analog in this series.

Signaling Pathway Visualization

The following diagram illustrates the role of the CBP/p300 in the androgen receptor (AR) signaling pathway in prostate cancer and the mechanism of action of 1-(indolizin-3-yl)ethan-1-one analogs.

Caption: CBP/p300 signaling in prostate cancer and inhibitor action.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The structural analogs discussed in this guide demonstrate potent inhibition of the CBP bromodomain and significant anti-proliferative effects in prostate cancer cell lines. The detailed synthetic protocols and in vitro assays provide a solid foundation for further research and development in this area. The structure-activity relationships identified offer valuable insights for the design of next-generation inhibitors with improved efficacy and drug-like properties. Future studies should focus on optimizing the pharmacokinetic profile of these compounds and evaluating their in vivo efficacy in relevant animal models to translate their therapeutic potential into clinical applications.

CAS number and IUPAC name for 1-(2-phenylindolizin-3-yl)ethanone

CAS Number: 38320-58-0 IUPAC Name: 1-(2-phenylindolizin-3-yl)ethanone

This technical guide provides a comprehensive overview of the chemical compound this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. This data is essential for understanding the compound's characteristics for experimental design and application.

| Property | Value | Reference |

| CAS Number | 38320-58-0 | N/A |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₆H₁₃NO | N/A |

| Molecular Weight | 235.28 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the acylation of a 2-phenylindolizine precursor. A general experimental workflow for this type of transformation is outlined below.

General Workflow for the Synthesis of this compound

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Phenylindolizine (Precursor)

The precursor, 2-phenylindolizine, is typically synthesized via the Tschitschibabin reaction. This involves the reaction of a suitable pyridine derivative with a phenacyl halide (e.g., phenacyl bromide).

Step 2: Acylation of 2-Phenylindolizine

-

To a solution of 2-phenylindolizine (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the acetylating agent, such as acetyl chloride or acetic anhydride (1.1 equivalents), to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for a specified time (typically monitored by Thin Layer Chromatography, TLC).

-

Upon completion, quench the reaction by carefully adding ice-cold water.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

The crude this compound is then purified, typically by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.

Potential Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been detailed in the currently available literature. However, the indolizine scaffold is a known pharmacophore present in various biologically active molecules. Derivatives of the indolizine core have been reported to exhibit a range of activities, including but not limited to:

-

Antimicrobial

-

Anticancer

-

Anti-inflammatory

Further research is required to elucidate the specific biological effects and mechanisms of action of this compound. A hypothetical logical relationship for investigating its potential biological activity is presented below.

Conclusion

This compound is a member of the indolizine class of heterocyclic compounds. While detailed experimental and biological data for this specific molecule are limited in publicly accessible literature, this guide provides a framework for its synthesis and potential biological evaluation based on the known chemistry and pharmacology of the indolizine scaffold. Further research is warranted to fully characterize its properties and explore its potential applications in medicinal chemistry and drug discovery.

Navigating the Physicochemical Landscape of 1-(2-phenylindolizin-3-yl)ethanone: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 1-(2-phenylindolizin-3-yl)ethanone, a heterocyclic ketone with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's behavior in common solvents and under various stress conditions. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical predictions based on its structural features with detailed, standardized experimental protocols for its empirical determination.

Introduction to this compound

This compound belongs to the indolizine class of aromatic nitrogen-containing heterocyclic compounds. The indolizine core is isomeric with indole and is found in various biologically active molecules.[1] The subject molecule is characterized by a phenyl group at the 2-position and an ethanone (acetyl) group at the 3-position of the indolizine ring. These substitutions are expected to significantly influence its physicochemical properties, including solubility and stability. The presence of the phenyl group, in particular, is known to enhance the stability of the otherwise sensitive indolizine nucleus.[2]

Predicted Solubility Profile

The solubility of a compound is a critical parameter for its application in drug delivery, chemical synthesis, and various analytical techniques. The structure of this compound, with its large non-polar phenyl and indolizine components, suggests a generally low aqueous solubility. The ketone's carbonyl group can act as a hydrogen bond acceptor, which may afford some solubility in polar protic solvents. It is anticipated that the compound will exhibit greater solubility in organic solvents, particularly polar aprotic and non-polar organic solvents.

A summary of the predicted solubility of this compound in a range of common solvents is presented in Table 1.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The non-polar phenyl and indolizine core limit aqueous solubility. Some solubility in alcohols is expected due to potential dipole-dipole interactions with the ketone. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can effectively solvate the polarizable aromatic system and the ketone group through dipole-dipole interactions. |

| Non-Polar | Toluene, Hexane | Low to Moderate | Solubility will depend on the balance between the non-polar character of the solvent and the polarity of the ethanone group. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents are often effective for dissolving a wide range of organic compounds, including those with aromatic and carbonyl functionalities. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To empirically determine the solubility of this compound, the shake-flask method is a widely accepted and robust protocol.

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Selected solvents of analytical grade

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed flask.

-

Equilibration: Place the flask in a thermostatic shaker bath set to a specific temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Sample Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is paramount for its safety and efficacy.[3] The indolizine nucleus itself can be susceptible to degradation by air and light. However, the presence of a phenyl group at the 2-position is reported to significantly enhance the stability of the indolizine ring system.[2]

Expected Stability:

-

Thermal Stability: The compound is expected to be relatively stable at ambient temperatures. High temperatures may lead to decomposition.

-

Photostability: As a conjugated aromatic system, it may be susceptible to photodegradation upon exposure to UV or visible light. Photostability testing is crucial.

-

pH Stability: Based on studies of other indolizine derivatives, this compound is predicted to be reasonably stable in acidic (pH 1.2) and neutral (pH 6.8) conditions.[4] It may exhibit some hydrolysis under strongly basic conditions (pH > 7.4).[4]

-

Oxidative Stability: The indolizine ring can be susceptible to oxidation. The extent of this will depend on the specific oxidizing agent and conditions.

A summary of the expected stability under forced degradation conditions is presented in Table 2.

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

| Condition | Stressor | Expected Outcome | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl | Likely stable | Minimal degradation |

| Basic Hydrolysis | 0.1 M NaOH | Potential for degradation | Hydrolysis of the acetyl group, ring opening |

| Oxidative Degradation | 3% H₂O₂ | Likely to degrade | Oxidation of the indolizine ring |

| Thermal Degradation | 60 °C | Likely stable, potential for degradation at higher temperatures | General decomposition |

| Photolytic Degradation | UV/Vis light (ICH Q1B) | Potential for degradation | Photochemical reactions |

Experimental Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[5]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC or LC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

-

Stress Conditions:

-

Acidic: Treat the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.

-

Basic: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.

-

Oxidative: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80 °C).

-

Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Neutralization and Dilution: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC or LC-MS method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products. Mass spectrometry can be used to elucidate the structures of the degradants.

Caption: Workflow for forced degradation stability testing.

Conclusion

While specific experimental data for this compound is not widely available, this technical guide provides a robust framework for understanding and evaluating its solubility and stability. Based on its chemical structure, the compound is predicted to have low aqueous solubility but good solubility in polar aprotic and chlorinated organic solvents. The presence of the 2-phenyl substituent is a key feature that likely confers significant stability to the indolizine core. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine these critical physicochemical parameters, which are essential for the advancement of this compound in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. 2-Phenylindolizine | CAS#:25379-20-8 | Chemsrc [chemsrc.com]

- 4. Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

One-Pot Synthesis Protocol for 1-(2-phenylindolizin-3-yl)ethanone: An Application Note

Abstract

This application note details a robust and efficient one-pot, three-component synthesis protocol for 1-(2-phenylindolizin-3-yl)ethanone, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The described methodology leverages the reaction between pyridine, 2-bromo-1-phenylethanone (phenacyl bromide), and a suitable acetyl source, proceeding via an in situ generated pyridinium ylide. This method offers high atom economy, operational simplicity, and good yields, making it a practical approach for researchers in organic synthesis and drug development.

Introduction

Indolizine derivatives are a significant class of nitrogen-containing heterocyclic compounds found in various natural products and synthetic pharmaceuticals. Their unique structural and electronic properties have led to their investigation for a range of biological activities. The this compound core, in particular, serves as a key intermediate for the synthesis of more complex molecules. Traditional multi-step syntheses of such scaffolds can be time-consuming and often result in lower overall yields. Multicomponent reactions (MCRs) provide an elegant and efficient alternative, allowing for the construction of complex molecules from simple precursors in a single synthetic operation. This protocol is based on the well-established 1,3-dipolar cycloaddition reaction of a pyridinium ylide with a suitable dipolarophile.

Reaction Principle

The synthesis proceeds via a tandem reaction sequence initiated by the quaternization of pyridine with 2-bromo-1-phenylethanone to form N-phenacylpyridinium bromide. In the presence of a base, this salt is deprotonated to generate a stabilized pyridinium ylide. This ylide, a 1,3-dipole, then undergoes a cycloaddition reaction with an acetyl-containing component, followed by an oxidation/aromatization step to yield the final this compound product.

Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of 3-acylindolizine derivatives.

Materials and Equipment:

-

Pyridine (reagent grade, distilled)

-

2-Bromo-1-phenylethanone (phenacyl bromide), 98%

-

3-Chloro-2,4-pentanedione, 97% (or equivalent acetyl source)

-

Anhydrous acetonitrile (CH₃CN)

-

Triethylamine (Et₃N), distilled

-

Silica gel (for column chromatography, 230-400 mesh)

-

Ethyl acetate (EtOAc), Hexanes (HPLC grade)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridine (1.0 mmol, 80 µL) and anhydrous acetonitrile (20 mL).

-

Addition of Reactants: To the stirring solution, add 2-bromo-1-phenylethanone (1.0 mmol, 199 mg). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the N-phenacylpyridinium bromide salt.

-

Addition of Acetyl Source and Base: Add 3-chloro-2,4-pentanedione (1.2 mmol, 161 mg) to the reaction mixture. Subsequently, add triethylamine (2.5 mmol, 348 µL) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the resulting crude residue in dichloromethane (30 mL) and wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc to 20% EtOAc).

-

Isolation and Characterization: Combine the fractions containing the desired product (visualized by UV light on TLC) and evaporate the solvent to yield this compound as a solid. Determine the yield and characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).

Data Summary

The following table summarizes typical quantitative data for this synthesis. Yields and reaction times may vary based on the precise conditions and scale.

| Reactant A (mmol) | Reactant B (mmol) | Reactant C (mmol) | Base (mmol) | Solvent Volume (mL) | Reaction Time (h) | Product Yield (%) |

| Pyridine (1.0) | Phenacyl Bromide (1.0) | 3-Chloro-2,4-pentanedione (1.2) | Triethylamine (2.5) | 20 | 6 | ~75-85% |

Yields are based on the limiting reactant (Pyridine/Phenacyl Bromide) and are reported for the isolated, purified product.

Visualization of Experimental Workflow

The logical flow of the experimental protocol can be visualized as follows:

Caption: Workflow for the one-pot synthesis of this compound.

Signaling Pathway / Reaction Mechanism Diagram

The underlying mechanism involves the formation of a pyridinium ylide followed by a [3+2] cycloaddition and subsequent aromatization.

Caption: Simplified reaction mechanism for the three-component indolizine synthesis.

Application Notes and Protocols: 1-(2-phenylindolizin-3-yl)ethanone as a Fluorescent Probe for Bioimaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine-based fluorophores are a promising class of compounds for biological imaging due to their versatile photophysical properties, which can be tuned through synthetic modifications.[1][2][3] This document provides detailed application notes and protocols for the use of a novel indolizine-based fluorescent probe, 1-(2-phenylindolizin-3-yl)ethanone, for cellular imaging applications. The acetyl group at the 3-position and the phenyl group at the 2-position of the indolizine core are anticipated to confer favorable photophysical properties for bioimaging. While specific data for this exact compound is still emerging, the provided information is based on the well-documented characteristics of structurally similar indolizine derivatives.[1][4][5]

Photophysical and Chemical Properties

The photophysical properties of this compound are summarized in the table below. These values are extrapolated from studies on analogous indolizine structures and provide a baseline for experimental design.

| Property | Value | Notes |

| Excitation Wavelength (λex) | ~400 - 420 nm | In the violet-blue region of the spectrum.[5] |

| Emission Wavelength (λem) | ~450 - 550 nm | Blue to green emission, potentially sensitive to solvent polarity.[1][5] |

| Quantum Yield (Φ) | Moderate to High | Expected to be influenced by the local environment. |

| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | Typical for indolizine-based dyes. |

| Solubility | Soluble in organic solvents (DMSO, DMF, Acetonitrile), sparingly soluble in aqueous buffers. | Stock solutions should be prepared in a suitable organic solvent. |

| Molecular Weight | 247.29 g/mol | |

| Chemical Structure | C₁₆H₁₃NO |

Key Applications in Bioimaging

Based on the characteristics of related indolizine probes, this compound is a promising candidate for various bioimaging applications, including:

-

Live-cell imaging: The ability of similar uncharged dyes to penetrate living cell membranes suggests its utility for staining intracellular structures.[4]

-

Organelle staining: Depending on its charge and lipophilicity, it may selectively accumulate in specific organelles such as mitochondria or lysosomes.

-

Monitoring cellular processes: Changes in the probe's fluorescence intensity or emission spectrum in response to environmental changes (e.g., pH, polarity) could be exploited to monitor cellular activities.[1]

Experimental Protocols

Preparation of Stock Solution

A stock solution of this compound should be prepared in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).

-

Weigh out a precise amount of this compound powder.

-

Dissolve the powder in anhydrous DMSO to a final concentration of 1-10 mM.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

Cell Culture and Staining

This protocol is a general guideline and may require optimization for different cell lines and experimental conditions.

-